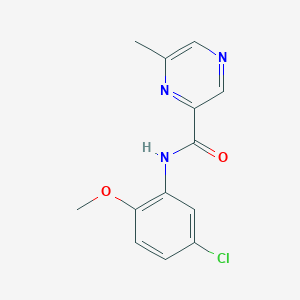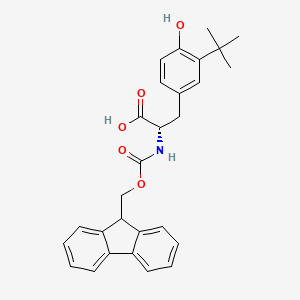
Fmoc-l-tyr(3-tbu)-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-l-tyrosine(3-tert-butyl)-oh: is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group and a tert-butyl group attached to the phenolic hydroxyl group of tyrosine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of l-tyrosine using the Fmoc group. This is typically achieved by reacting l-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
tert-Butyl Protection: The phenolic hydroxyl group of tyrosine is then protected by reacting it with tert-butyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: The industrial production of Fmoc-l-tyrosine(3-tert-butyl)-oh follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
tert-Butyl Deprotection: Trifluoroacetic acid in dichloromethane (DCM).
Major Products Formed:
Deprotected Tyrosine: Removal of the Fmoc and tert-butyl groups yields l-tyrosine.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-l-tyrosine(3-tert-butyl)-oh is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the elongation of the peptide chain.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Wirkmechanismus
Mechanism: The primary function of Fmoc-l-tyrosine(3-tert-butyl)-oh is to protect the amino group of tyrosine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: The compound is involved in the elongation of the peptide chain by protecting the amino group until it is ready to be coupled with the next amino acid.
Vergleich Mit ähnlichen Verbindungen
Fmoc-l-tyrosine-oh: This compound lacks the tert-butyl group, making it less bulky and potentially less stable during synthesis.
Boc-l-tyrosine(3-tert-butyl)-oh: This compound uses a tert-butoxycarbonyl (Boc) group instead of the Fmoc group for amino protection.
Uniqueness:
Stability: The presence of both Fmoc and tert-butyl groups provides enhanced stability during peptide synthesis.
Selectivity: The compound allows for selective deprotection and functionalization, making it highly versatile in synthetic applications.
Eigenschaften
IUPAC Name |
(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)23-14-17(12-13-25(23)30)15-24(26(31)32)29-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24,30H,15-16H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKXHUJAUIQIGY-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
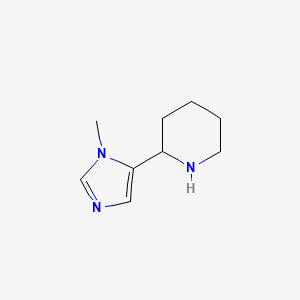
![5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2806137.png)
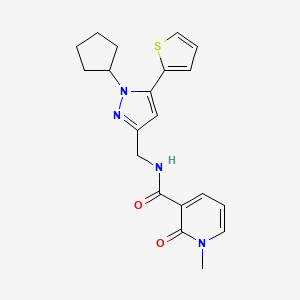
![2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2806139.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2806142.png)

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2806144.png)
![(2Z)-N-benzyl-2-cyano-2-[5-(2-hydroxyethyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2806145.png)


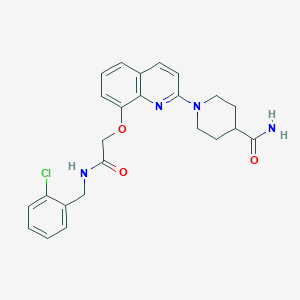

![3-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2806153.png)
